![molecular formula C16H26Cl4N2O2 B5599582 N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5599582.png)
N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of benzamides evaluated for gastrokinetic activity, specifically enhancing gastric emptying in animal models. It is structurally related to compounds designed to bypass the dopaminergic side effects common to earlier gastrokinetic drugs.
Synthesis Analysis
The synthesis involves creating derivatives of benzamides with specific substitutions at the N-4 position, which significantly influence their gastrokinetic activity. These derivatives, including compounds with ethoxy groups and morpholinyl groups, have shown promising results in animal models for enhancing gastric emptying (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds, including variations in the substituents, plays a critical role in their activity. Structural analyses have shown that specific substituents at the N-4 position can enhance the gastrokinetic effect without eliciting dopamine D2 receptor antagonistic activity, a desirable feature for avoiding side effects (Kato et al., 1991).
Chemical Reactions and Properties
The chemical properties of these compounds are defined by their functional groups, which include ethoxy and morpholinyl groups. These groups contribute to the compounds' solubility and bioavailability, crucial factors for their gastrokinetic activity. The absence of dopamine D2 receptor antagonistic activity in these compounds is a significant chemical property that differentiates them from other gastrokinetic agents (Morie et al., 1994).
Wissenschaftliche Forschungsanwendungen
Chemical Compound Applications in Research
Environmental Presence and Impact
Chemicals with structures similar to "N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride" often feature in studies focusing on their environmental presence, fate, and behavior, particularly in aquatic environments. For instance, research on parabens (Haman, Dauchy, Rosin, & Munoz, 2015) highlights the ubiquity of these compounds in surface water and sediments, driven by consumer product consumption and continuous environmental introduction (Haman et al., 2015). Such studies underscore the importance of understanding the environmental impact of synthetic compounds, including their biodegradability and potential to form more stable and toxic by-products.
Treatment of Organic Pollutants
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants has been explored (Husain & Husain, 2007). This approach is significant for treating pollutants that are challenging to degrade, indicating potential research applications for similar compounds in facilitating environmental remediation processes (Husain & Husain, 2007).
Neuroprotective Mechanisms
In the realm of neurology, compounds like citicoline have been studied for their neuroprotective effects in cerebral ischemia, suggesting a potential area of research for related compounds in contributing to the understanding and treatment of neurological damage (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002). The mechanisms through which these compounds act, such as enhancing phosphatidylcholine synthesis and inhibiting phospholipase activation, present a rich field of study (Adibhatla et al., 2002).
Eigenschaften
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2.2ClH/c1-2-22-16-13(10-14(17)11-15(16)18)12-19-4-3-5-20-6-8-21-9-7-20;;/h10-11,19H,2-9,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHPIPORZPLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.